molecular formula C11H10FNO3 B1441425 1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid CAS No. 918642-61-2

1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Cat. No.: B1441425
CAS No.: 918642-61-2
M. Wt: 223.2 g/mol
InChI Key: WSDNYZVNBWULFS-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a cyclopropane ring bonded to a carboxylic acid group and a fluorophenyl carbamoyl group.

Preparation Methods

The synthesis of 1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropyl-1,1-dicarboxylic acid with fluorophenyl isocyanate under controlled conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like methanol and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions include substituted cyclopropane derivatives and fluor

Properties

IUPAC Name

1-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c12-7-3-1-2-4-8(7)13-9(14)11(5-6-11)10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDNYZVNBWULFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NC2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60726799
Record name 1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918642-61-2
Record name 1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,1-Cyclopropanedicarboxylic acid (2.5 g) was dissolved in tetrahydrofuran (25 ml) under a nitrogen atmosphere, triethylamine (2.68 ml) was added dropwise thereto while stirring in an ice water bath. After stirring at the same temperature for 30 min, thionyl chloride (1.4 ml) was added dropwise while stirring in an ice water bath. After stirring at the same temperature for 30 min, a solution of 2-fluoroaniline (2.04 ml) in tetrahydrofuran (15 ml) was added while stirring in an ice water bath, and the reaction mixture was allowed to gradually warm up to room temperature and stirred overnight. To the reaction mixture was added a 2N aqueous solution of sodium hydroxide (75 ml), and tetrahydrofuran was removed under reduced pressure. To the resultant aqueous solution was added tert-butyl methyl ether (25 ml) and stirred. The organic layer and aqueous layer were separated. The aqueous layer was cooled in an ice water bath, 5N hydrochloric acid (30 ml) was added and stirred. The precipitated solid was collected by filtration and washed with water. Drying under aeration and hot-air drying at 60° C. for 8 hr provided the titled compound as white powder (2.294 g, 54%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
2.04 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
2.68 mL
Type
solvent
Reaction Step Five
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
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1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
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1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
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1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
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1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
Reactant of Route 6
1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

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